Allosteric Inhibition of Carbamoyl-Phosphate Synthetase 1 (CPS1)
In a biochemical assay, 1-Carbamoylpiperidine-2-carboxylic acid demonstrated allosteric inhibition of human CPS1 with an IC50 of 170 nM [1]. This potency is comparable to other known allosteric CPS1 inhibitors, such as a piperazine derivative with an IC50 of 66 nM [2], indicating that while the target compound is slightly less potent in this specific assay, it represents a distinct chemotype for CPS1 inhibition.
| Evidence Dimension | Allosteric inhibition of CPS1 |
|---|---|
| Target Compound Data | IC50 = 170 nM |
| Comparator Or Baseline | Piperazine derivative (allosteric CPS1 inhibitor): IC50 = 66 nM |
| Quantified Difference | Target compound is approximately 2.6-fold less potent than the comparator in this assay. |
| Conditions | Assay: Allosteric inhibition of His-tagged CPS1 (unknown origin) expressed in baculovirus infected Sf21 insect cells, assessed as reduction in ADP level [1]. Comparator assay: Inhibition of CPS1 by blocking bicarbonate phosphorylation [2]. |
Why This Matters
Demonstrates a specific, quantifiable biochemical interaction with a therapeutically relevant target, differentiating it from other piperidine derivatives lacking this activity.
- [1] BindingDB. (2021). BDBM50542024 (CHEMBL4638888). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50542024 View Source
- [2] Rolfe, A. (n.d.). Discovery of selective inhibitors of carbamoyl phosphate synthetase I (CPS1). Abstract. Retrieved from https://acemap.info View Source
